

An In-Depth Technical Guide to the Chirality and Stereochemistry of (R)-(+)-Lactamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(+)-Lactamide

Cat. No.: B1348126

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-Lactamide, a chiral amide derived from lactic acid, is a versatile and valuable building block in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its defined stereochemistry at the C-2 chiral center makes it a crucial synthon for the enantioselective synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the stereochemical and physicochemical properties of **(R)-(+)-Lactamide**, detailed experimental protocols for its synthesis and resolution, and its application in drug development, exemplified by the synthesis of the PDE4 inhibitor, (R)-Rolipram.

Introduction: The Significance of Chirality in (R)-(+)-Lactamide

Chirality is a fundamental property in drug design and development, as the enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. **(R)-(+)-Lactamide**, also known as (R)-2-hydroxypropanamide, serves as a prime example of a chiral intermediate whose stereochemical integrity is paramount for its application in asymmetric synthesis. The "(R)" designation refers to the spatial arrangement of the substituents around the chiral carbon atom, following the Cahn-Ingold-Prelog priority rules, while the "(+)" indicates its dextrorotatory nature, rotating plane-polarized light to the right.

This guide will delve into the core aspects of **(R)-(+)-Lactamide**'s stereochemistry, providing researchers and drug development professionals with the necessary data and methodologies to effectively utilize this compound in their synthetic endeavors.

Physicochemical and Spectroscopic Properties

The distinct stereochemistry of **(R)-(+)-Lactamide** and its enantiomer, **(S)-(-)-Lactamide**, gives rise to identical physical properties such as melting point, boiling point, and solubility. However, their interaction with plane-polarized light is equal and opposite, a defining characteristic of enantiomers. A comprehensive summary of their key quantitative data is presented below for easy comparison.

Table 1: Comparative Quantitative Data of **(R)-(+)-Lactamide** and **(S)-(-)-Lactamide**

Property	(R)-(+)-Lactamide	(S)-(-)-Lactamide
Molecular Formula	C ₃ H ₇ NO ₂	C ₃ H ₇ NO ₂
Molecular Weight	89.09 g/mol	89.09 g/mol
CAS Number	598-81-2	89673-71-2
Appearance	White to off-white crystalline solid	White crystalline solid
Melting Point	53-55 °C	53-55 °C
Optical Rotation	+18° to +23° (c=10 in H ₂ O)	-20.5° (c=10 in H ₂ O)
Solubility (Water, 25 °C)	78.2 g/100 mL	78.2 g/100 mL
Solubility (Ethanol)	Soluble	Soluble
Solubility (Methanol)	Soluble	Soluble
Solubility (Acetone)	Soluble	Soluble

Spectroscopic Data

The spectroscopic data for **(R)-(+)-Lactamide** and **(S)-(-)-Lactamide** are identical due to their enantiomeric relationship. The key spectral features are summarized below.

Table 2: Spectroscopic Data for Lactamide

Spectroscopy	Peak Assignments
¹ H NMR (DMSO-d ₆)	δ 1.21 (d, 3H, CH ₃), δ 3.95 (q, 1H, CH), δ 5.25 (d, 1H, OH), δ 6.95 (br s, 1H, NH), δ 7.25 (br s, 1H, NH)
¹³ C NMR (DMSO-d ₆)	δ 22.5 (CH ₃), δ 66.0 (CH), δ 177.5 (C=O)
IR (KBr, cm ⁻¹)	3400-3200 (N-H, O-H stretching), 2980 (C-H stretching), 1660 (C=O stretching, Amide I), 1620 (N-H bending, Amide II)

Experimental Protocols

The synthesis and resolution of lactamide are crucial processes for obtaining the desired enantiomerically pure **(R)-(+)-Lactamide**. This section provides detailed methodologies for key experiments.

Synthesis of Racemic Lactamide via Ammonolysis of Ethyl Lactate

This method provides a straightforward route to racemic DL-lactamide.

Materials and Equipment:

- Ethyl lactate
- Liquid ammonia
- Dry ice-acetone bath
- Steel pressure apparatus (bomb)
- Absolute ether
- Standard laboratory glassware

Procedure:

- Place 125 g (1.06 moles) of ethyl lactate in a Pyrex container and cool it in a dry ice-acetone bath to below -33 °C.
- Carefully add 125 mL of liquid ammonia to the cooled ethyl lactate.
- Transfer the mixture to a steel pressure apparatus.
- Allow the apparatus to warm to room temperature and let the reaction proceed for 24 hours.
- Slowly vent the excess ammonia from the gas outlet of the bomb.
- Remove the last traces of ammonia under reduced pressure.
- Add 200 mL of absolute ether to the reaction product to dissolve unreacted ethyl lactate and ethanol.
- Filter the solid residue, wash it with ether, and air-dry to obtain lactamide.
- The expected yield is 65-70 g (70-74%) with a melting point of 74-75 °C.

Enzymatic Kinetic Resolution of Racemic Lactamide

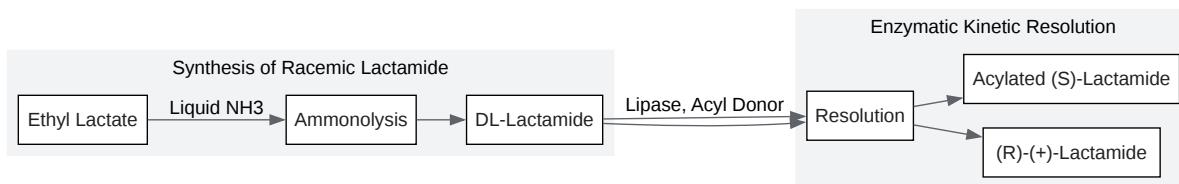
Enzymatic kinetic resolution is an efficient method for separating enantiomers. This protocol utilizes a lipase to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

Materials and Equipment:

- Racemic lactamide
- Immobilized Lipase B from *Candida antarctica* (Novozym 435)
- Acyl donor (e.g., vinyl acetate)
- Organic solvent (e.g., toluene)
- Temperature-controlled shaker

- Silica gel for column chromatography
- Standard laboratory glassware

Procedure:

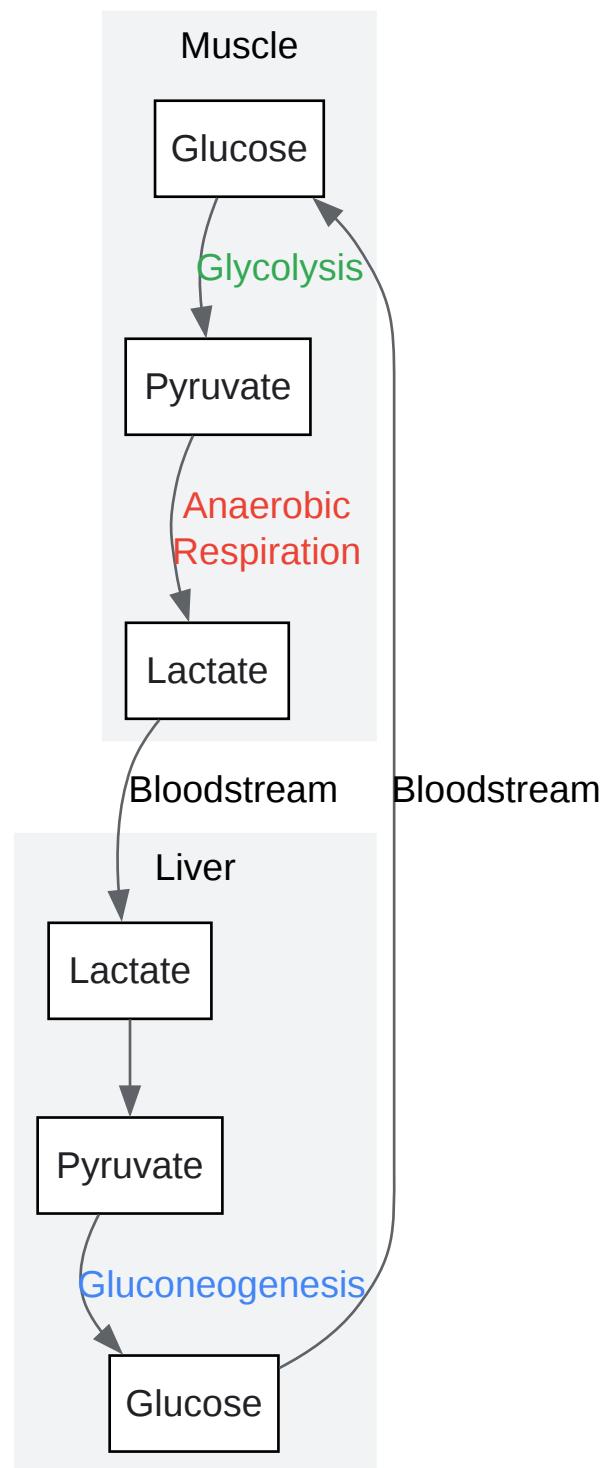

- Dissolve racemic lactamide (1.0 g, 11.2 mmol) in toluene (50 mL) in a round-bottom flask.
- Add vinyl acetate (1.5 equivalents, 1.45 g, 16.8 mmol).
- Add immobilized *Candida antarctica* lipase B (Novozym 435) (100 mg).
- Stir the mixture at a controlled temperature (e.g., 40 °C) in a shaker.
- Monitor the reaction progress by chiral HPLC until approximately 50% conversion is achieved.
- Filter off the immobilized enzyme. The enzyme can be washed with the solvent and potentially reused.
- Concentrate the filtrate under reduced pressure.
- Separate the resulting N-acetyl-(S)-lactamide from the unreacted **(R)-(+)-Lactamide** by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
- The unreacted **(R)-(+)-Lactamide** can be isolated and purified. The N-acetyl-(S)-lactamide can be hydrolyzed back to (S)-(-)-Lactamide if desired.

Visualization of Key Pathways and Workflows

Graphviz diagrams are provided to visualize the logical relationships in the synthesis and metabolic context of **(R)-(+)-Lactamide**.

General Synthesis and Resolution Workflow

This diagram illustrates the overall process of obtaining enantiomerically pure **(R)-(+)-Lactamide**.

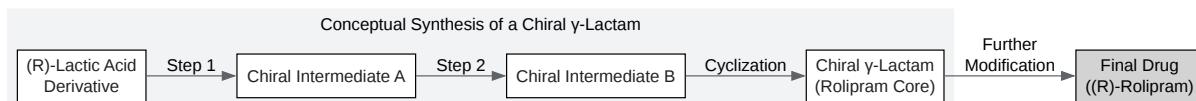


[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of racemic lactamide and its subsequent enzymatic resolution.

Lactic Acid Metabolism Pathway

(R)-(+)-Lactamide is closely related to lactic acid, a key player in cellular metabolism. The following diagram shows a simplified overview of the lactic acid metabolism pathway, also known as the Cori cycle.



[Click to download full resolution via product page](#)

Caption: Simplified diagram of the Cori cycle, illustrating the metabolic interplay of glucose and lactate between muscle and liver.

Application in Chiral Drug Synthesis: (R)-Rolipram

(R)-(+)-Lactamide serves as a valuable chiral starting material for the synthesis of various pharmaceuticals. While a direct synthesis of (R)-Rolipram from **(R)-(+)-Lactamide** is not the most common route, the following diagram illustrates a conceptual workflow for the synthesis of a chiral γ -lactam, the core of Rolipram, highlighting how a chiral precursor like a derivative of (R)-lactic acid can be utilized.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of a chiral γ -lactam, the core structure of (R)-Rolipram, from a derivative of (R)-lactic acid.

Conclusion

(R)-(+)-Lactamide is a fundamentally important chiral building block with well-defined stereochemical and physical properties. The methodologies for its synthesis and, crucially, for its resolution from racemic mixtures, are well-established, with enzymatic kinetic resolution offering an efficient and selective approach. Its utility in the synthesis of complex chiral molecules, such as the active enantiomer of the drug Rolipram, underscores the critical role of such chiral synthons in modern drug discovery and development. This guide provides a foundational resource for researchers and scientists to understand and apply the principles of chirality and stereochemistry associated with **(R)-(+)-Lactamide** in their work.

- To cite this document: BenchChem. [An In-Depth Technical Guide to the Chirality and Stereochemistry of (R)-(+)-Lactamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1348126#chirality-and-stereochemistry-of-r-lactamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com